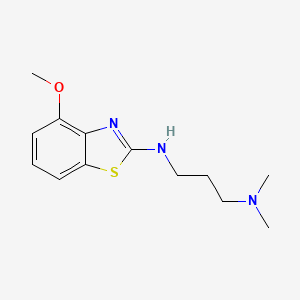

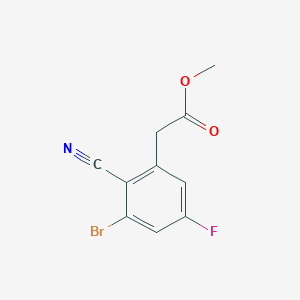

![molecular formula C19H21NO4 B1416018 3-{[(叔丁氧羰基)氨基]甲基}[1,1'-联苯]-3-羧酸 CAS No. 927801-66-9](/img/structure/B1416018.png)

3-{[(叔丁氧羰基)氨基]甲基}[1,1'-联苯]-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

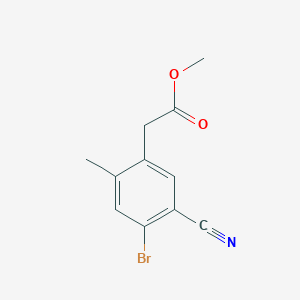

The compound “3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C12H18BNO4 . It is also known as (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid .

Synthesis Analysis

The synthesis of this compound involves the use of a chiral catalyst in a hydrogenation kettle . The reactants are added sequentially into a toluene solution, and the reaction is carried out at 55°C for 12 hours under pressure .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H18BNO4/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-7(5-6)9(14)15/h4-7,16-17H,8H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 370.4±41.0 °C at 760 mmHg . The compound has 5 H-bond acceptors and 2 H-bond donors .科学研究应用

二肽合成

该化合物用于二肽的合成。 它被用作二肽合成中常用的偶联试剂的起始原料 . 发现独特的偶联试剂 N, N'-二乙烯基-N''-2-氯乙基硫代磷酰胺在不添加碱的情况下可以增强 Boc-AAILs 中的酰胺形成,并在 15 分钟内以令人满意的产率得到二肽 .

2. 氨基酸和肽的脱保护 该化合物用于在高温下脱除叔丁氧羰基 (Boc) 氨基酸和肽 . 该离子液体具有低粘度、高热稳定性,并表现出催化作用 .

铃木-宫浦交叉偶联

该化合物被用作使用钯膦催化剂进行铃木-宫浦交叉偶联的试剂 . 该过程用于合成各种有机化合物 .

氨基官能化 (甲基)丙烯酸聚合物的合成

该化合物用于合成氨基官能化 (甲基)丙烯酸聚合物 . Br-t-Boc 保护的单体 2-((1-溴-2-甲基丙烷-2-基)氧羰基氨基)乙基丙烯酸酯 (3a) 和 2-((1-溴-2-甲基丙烷-2-基)氧羰基氨基)乙基甲基丙烯酸酯 (3b) 是通过 1-溴-2-甲基丙烷-2-醇 (2a) 与 2-异氰酸基乙基 (甲基)丙烯酸酯 (1a,b) 的反应合成的 .

Fmoc-三嗪氨基酸的合成

该化合物用于合成 Fmoc-三嗪氨基酸 . 最初,作为阳离子前体,该化合物在 N, N-二异丙基乙胺 (DIEA) 存在下于 0 °C 进行第一次亲核取代反应,从而形成 6 .

抗炎药物开发

该化合物,也称为 MVE 或化合物 A,最早由葛兰素史克 (GSK) 的研究人员描述,他们正在寻找能够潜在地绕过目前可用的 NSAID 的胃肠道副作用的新型非甾体类抗炎药 (NSAID). 发现 MVE 具有抗炎特性,并被提出作为药物开发的先导化合物.

安全和危害

The safety information available indicates that this compound has a hazard statement of H317 . This suggests that it may cause an allergic skin reaction. The precautionary statements include P261-P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid' involves the protection of the amine group, followed by the reaction with 1,1-biphenyl-3-carboxylic acid to form the desired product.", "Starting Materials": [ "1,1-biphenyl-3-carboxylic acid", "tert-butyl carbamate", "N,N'-dicyclohexylcarbodiimide (DCC)", "dimethylformamide (DMF)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with the amine group of the starting material in the presence of DCC and DMF to form the protected amine intermediate.", "Step 2: Purification of the protected amine intermediate by precipitation with diethyl ether.", "Step 3: Deprotection of the protected amine intermediate by reacting with HCl in DMF to form the free amine intermediate.", "Step 4: Purification of the free amine intermediate by precipitation with diethyl ether.", "Step 5: Reaction of the free amine intermediate with 1,1-biphenyl-3-carboxylic acid in the presence of NaOH to form the desired product, 3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid.", "Step 6: Purification of the desired product by precipitation with diethyl ether." ] } | |

CAS 编号 |

927801-66-9 |

分子式 |

C19H21NO4 |

分子量 |

327.4 g/mol |

IUPAC 名称 |

3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-6-4-7-14(10-13)15-8-5-9-16(11-15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |

InChI 键 |

AKRCDCFVEFQHFY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC1(CC(=CC=C1)C2=CC=CC=C2)C(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。